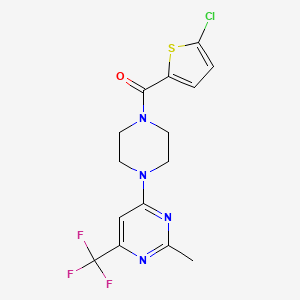
(5-Chlorothiophen-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Chlorothiophen-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C15H14ClF3N4OS and its molecular weight is 390.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5-Chlorothiophen-2-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into two main components:
- 5-Chlorothiophen-2-yl : A thiophene ring substituted with a chlorine atom, which is known to exhibit various biological activities including antimicrobial and anti-inflammatory effects.
- 4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl : A piperazine derivative with a pyrimidine moiety that contains a trifluoromethyl group, enhancing its lipophilicity and potentially its bioactivity.
Antimicrobial Activity
Research has shown that compounds containing thiophene and piperazine moieties often exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives of piperazine can inhibit bacterial growth effectively. The presence of the trifluoromethyl group in the pyrimidine ring is also associated with enhanced antimicrobial activity due to increased membrane permeability and interaction with cellular targets.
Anticancer Properties
In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. The mechanism is thought to involve the inhibition of key enzymes involved in cell proliferation. For example, the inhibition of certain kinases has been reported, which are critical for cancer cell survival and division.
Enzyme Inhibition
The compound may act as an inhibitor of various enzymes, including those involved in metabolic pathways. Enzyme inhibition studies are crucial for understanding the pharmacodynamics of the compound. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant growth inhibition | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Inhibition of DHFR |
Case Study: Inhibition of Cancer Cell Growth
A study conducted on a series of piperazine derivatives demonstrated that those with trifluoromethyl substitutions exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis, highlighting the potential of this compound as a candidate for further development in cancer therapy.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4OS/c1-9-20-11(15(17,18)19)8-13(21-9)22-4-6-23(7-5-22)14(24)10-2-3-12(16)25-10/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGLUFMCJZZAES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(S3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














